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1-ethyl-N-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide

Physicochemical profiling ADME prediction Screening library selection

1-Ethyl-N-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide (CAS 957510-09-7, molecular formula C₁₃H₁₅N₃O₂, MW 245.28) is a synthetic small molecule belonging to the 1-ethylpyrazole-3-carboxamide chemotype. It is catalogued as a screening compound within the ChemBridge CORE Library (Hit2Lead ID and is commercially available for high-throughput and fragment-based drug discovery campaigns.

Molecular Formula C13H15N3O2
Molecular Weight 245.282
CAS No. 957510-09-7
Cat. No. B2537308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-ethyl-N-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide
CAS957510-09-7
Molecular FormulaC13H15N3O2
Molecular Weight245.282
Structural Identifiers
SMILESCCN1C=CC(=N1)C(=O)NC2=CC=CC=C2OC
InChIInChI=1S/C13H15N3O2/c1-3-16-9-8-11(15-16)13(17)14-10-6-4-5-7-12(10)18-2/h4-9H,3H2,1-2H3,(H,14,17)
InChIKeyPJZNCCCRXFWCSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Ethyl-N-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide (CAS 957510-09-7): Structural Identity, Scaffold Class, and Screening Provenance


1-Ethyl-N-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide (CAS 957510-09-7, molecular formula C₁₃H₁₅N₃O₂, MW 245.28) is a synthetic small molecule belonging to the 1-ethylpyrazole-3-carboxamide chemotype . It is catalogued as a screening compound within the ChemBridge CORE Library (Hit2Lead ID 9055355) and is commercially available for high-throughput and fragment-based drug discovery campaigns . The 1-ethylpyrazole-3-carboxamide scaffold has been validated as a novel hypoxia-inducible factor (HIF)-1 inhibitory pharmacophore, with the prototypical derivative CLB-016 demonstrating an IC₅₀ of 19.1 µM in a hypoxia-responsive luciferase reporter gene assay [1]. This compound therefore sits at the intersection of a biologically validated heterocyclic scaffold and a readily accessible screening collection.

Why In-Class Pyrazole-3-Carboxamides Cannot Be Interchanged: The Case for Compound-Specific Selection of 1-Ethyl-N-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide


The 1-ethylpyrazole-3-carboxamide chemotype exhibits extreme sensitivity to subtle structural perturbations, rendering generic substitution scientifically unsound. In the foundational SAR study by Yasuda et al., removal of the N-ethyl group (compound 18) reduced HIF-1 inhibitory activity to near-background levels (IC₅₀ = 71.6 µM vs. 19.1 µM for CLB-016), while a regioisomeric shift in pyrazole substitution (compound 11Ba) abolished activity entirely (IC₅₀ > 100 µM) [1]. Even within the Hit2Lead analog series, the closest neighbor—differing only by a 5-methyl substitution on the methoxyphenyl ring (2D similarity 94%)—shows divergent calculated LogP (1.71 vs. 1.21) and aqueous solubility (LogSW −3.24 vs. −2.67), portending distinct ADME and assay behavior . These data collectively demonstrate that neither core scaffold identity nor high Tanimoto similarity guarantees functional equivalence, and that procurement decisions must be guided by compound-specific physicochemical and biological evidence.

Quantitative Differentiation Evidence for 1-Ethyl-N-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide (CAS 957510-09-7) Versus Closest Analogs


Physicochemical Differentiation: LogP and Aqueous Solubility vs. Nearest 2D Analog (Hit2Lead 9051344)

Among the top three 2D-similar compounds identified in the Hit2Lead ChemBridge screening collection, 1-ethyl-N-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide (9055355) exhibits the lowest calculated lipophilicity and the highest predicted aqueous solubility. Relative to the nearest analog 9051344 (1-ethyl-N-(2-methoxy-5-methylphenyl)-1H-pyrazole-3-carboxamide, 94% 2D similarity), the target compound has a LogP lower by 0.50 log units (1.21 vs. 1.71) and a LogSW higher by 0.57 log units (−2.67 vs. −3.24) . These differences are substantial in the context of lead-like criteria and may translate into measurably distinct non-specific binding, aqueous compatibility in biochemical assays, and oral absorption potential.

Physicochemical profiling ADME prediction Screening library selection

Scaffold Validation: The 1-Ethylpyrazole-3-Carboxamide Core as a Proven HIF-1 Inhibitory Pharmacophore

The 1-ethylpyrazole-3-carboxamide scaffold has been unequivocally validated as an HIF-1 inhibitory chemotype through a comprehensive SAR study encompassing over 20 synthesized analogs. The prototypical compound CLB-016 (which shares the identical 1-ethylpyrazole-3-carboxamide core with the target compound) inhibited HIF-1-driven luciferase reporter activity with an IC₅₀ of 19.1 µM, and optimization yielded compound 11Ae with an IC₅₀ of 8.1 µM [1]. Critically, the N-ethyl substitution on the pyrazole ring was shown to be indispensable: the des-ethyl analog (compound 18) exhibited an IC₅₀ of 71.6 µM, representing a 3.7-fold loss in potency [1]. In comparison, the widely used reference HIF-1 inhibitor YC-1 showed only marginal activity in the same assay system (IC₅₀ = 48.4 µM) [1]. While the target compound's specific HIF-1 IC₅₀ has not been reported, it retains the essential N-ethyl pharmacophoric element that distinguishes active from inactive analogs within this series.

HIF-1 inhibition Cancer chemotherapy Scaffold validation

HepG2 Hepatocellular Carcinoma Cytotoxicity Profile at 33 µM: Evidence of Limited Inherent Cytotoxicity

In a cell-based cytotoxicity screen performed in HepG2 human hepatocellular carcinoma cells at a single concentration of 33 µM, 1-ethyl-N-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide yielded viability readout values predominantly in the 55–65% range across 20 replicate measurements, with occasional outliers up to 158% . This profile suggests modest cytotoxic effects at mid-micromolar concentrations, consistent with the compound's drug-like physicochemical properties (MW 245, LogP 1.21, tPSA 56.2) and low predicted promiscuity. By contrast, the structurally distinct HIF-1 inhibitor CLB-016 inhibited HT1080 sarcoma cell proliferation with an IC₅₀ of 15.1 µM [1], indicating that cytotoxicity is highly dependent on the specific substitution pattern around the pyrazole-3-carboxamide core.

Cytotoxicity screening HepG2 Safety profiling

RMI-FANCM (MM2) Protein-Protein Interaction Inhibitor Screening: Evidence of Target Engagement Potential

1-Ethyl-N-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide was included in a high-throughput fluorescence polarization screen for inhibitors of the RMI-FANCM (MM2) protein-protein interaction, a target implicated in resensitizing chemoresistant tumors via disruption of the Fanconi anemia DNA repair pathway . While the specific inhibition percentage or IC₅₀ value for this individual compound has not been publicly disclosed, its inclusion in this screen (External ID: RMI-FANCM-MM2) indicates that it was selected based on computational or pharmacophoric filtering criteria relevant to this target class. The positive control inhibitor PIP-199, a structurally unrelated chemotype, exhibits an IC₅₀ of 36 µM in this assay , providing a benchmark for evaluating the target compound's potential activity upon rescreening.

DNA repair FANCM-RMI Protein-protein interaction Chemical biology

Rotatable Bond Count and Molecular Flexibility: A Favorable Profile for Fragment-Based and Structure-Guided Design

With only 2 rotatable bonds, 1 hydrogen bond donor, and 3 hydrogen bond acceptors, 1-ethyl-N-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide conforms to the Rule of Three (MW ≤ 300, HBD ≤ 3, HBA ≤ 3, cLogP ≤ 3) that defines fragment-like chemical space . In contrast, the nearest 2D analog 9051344 (94% similarity) shares the same HBD/HBA profile but carries an additional methyl group (MW 259 vs. 245), while the third-ranked analog 9052541 (88% similarity) represents a regioisomeric series with a pyrazole-5-carboxamide core and a bulkier N-tert-butyl substituent, increasing both molecular weight and conformational flexibility . The target compound's minimal rotatable bond count (2) restricts its conformational degrees of freedom, a property correlated with higher ligand efficiency and improved binding thermodynamics in fragment-based screening campaigns.

Fragment-based drug discovery Ligand efficiency Molecular complexity

Recommended Research and Procurement Application Scenarios for 1-Ethyl-N-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide


HIF-1 Pathway Inhibitor Screening and Medicinal Chemistry Optimization

This compound is optimally deployed as a starting scaffold in HIF-1-targeted anticancer drug discovery programs. The 1-ethylpyrazole-3-carboxamide core has been validated in a hypoxia-responsive luciferase reporter assay (prototype CLB-016 IC₅₀ = 19.1 µM; optimized analog 11Ae IC₅₀ = 8.1 µM), and the N-ethyl substituent has been shown to be indispensable for activity . Procurement of this specific compound—rather than des-ethyl or regioisomeric pyrazole carboxamides—ensures retention of the essential N-ethyl pharmacophore. Its favorable fragment-like physicochemical profile (MW 245, LogP 1.21, 2 rotatable bonds) provides multiple vectors for structure-guided elaboration .

DNA Repair Pathway Chemical Biology: FANCM-RMI PPI Inhibition Studies

The compound has been pre-screened in a fluorescence polarization assay targeting the RMI-FANCM (MM2) protein-protein interaction, a validated target for overcoming chemotherapy resistance in Fanconi anemia pathway-deficient tumors . Laboratories investigating synthetic lethality or DNA damage repair sensitization mechanisms may prioritize this compound for confirmatory dose-response testing, leveraging the benchmark IC₅₀ of 36 µM established by PIP-199 in the same assay format .

Screening Library Procurement with Aqueous Compatibility Requirements

For screening facilities requiring compounds with superior predicted aqueous solubility and lower lipophilicity, 1-ethyl-N-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide (LogP = 1.21, LogSW = −2.67) offers a measurable advantage over its closest 2D analog 9051344 (LogP = 1.71, LogSW = −3.24) . The 0.50 log unit reduction in LogP and improved predicted solubility reduce the risk of compound precipitation, non-specific aggregation, and membrane partitioning artifacts in biochemical and cell-based high-throughput screening campaigns. Its modest HepG2 cytotoxicity at 33 µM further supports its suitability as a screening probe .

Fragment-Based Drug Discovery (FBDD) Library Enrichment

With a molecular weight of 245 Da, only 2 rotatable bonds, and full compliance with the Rule of Three (HBD ≤ 3, HBA ≤ 3, cLogP ≤ 3), this compound is ideally suited for fragment library inclusion . Its balanced hydrogen-bonding capacity (1 donor, 3 acceptors) and the presence of both an aromatic methoxyphenyl ring and a heterocyclic pyrazole core provide complementary recognition motifs for diverse protein binding sites, while its low conformational flexibility may confer favorable entropic binding characteristics in fragment screening by X-ray crystallography, NMR, or SPR.

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